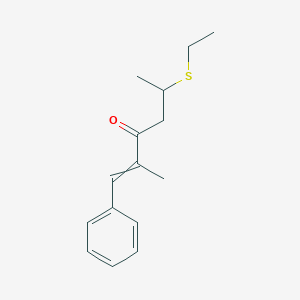
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one is an organic compound characterized by the presence of an ethylsulfanyl group, a methyl group, and a phenyl group attached to a hexenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a suitable precursor with ethylsulfanyl groups, followed by the introduction of the phenyl and methyl groups through subsequent reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while maintaining high product quality. The use of advanced technologies such as flow reactors and automated control systems can enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学的研究の応用
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group can form covalent bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- 5-(Methylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
- 5-(Propylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
- 5-(Butylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
Uniqueness
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The ethylsulfanyl group provides a balance between hydrophobicity and reactivity, while the phenyl group enhances its stability and potential for π-π interactions.
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
特性
CAS番号 |
923038-89-5 |
|---|---|
分子式 |
C15H20OS |
分子量 |
248.4 g/mol |
IUPAC名 |
5-ethylsulfanyl-2-methyl-1-phenylhex-1-en-3-one |
InChI |
InChI=1S/C15H20OS/c1-4-17-13(3)11-15(16)12(2)10-14-8-6-5-7-9-14/h5-10,13H,4,11H2,1-3H3 |
InChIキー |
RRGALIPXRPFCHN-UHFFFAOYSA-N |
正規SMILES |
CCSC(C)CC(=O)C(=CC1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
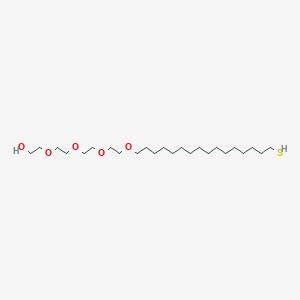
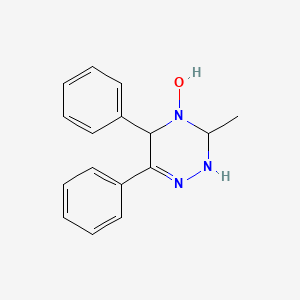
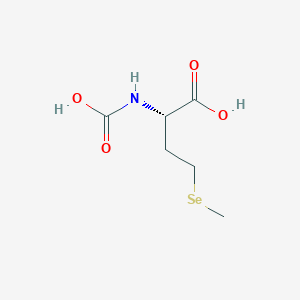
![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
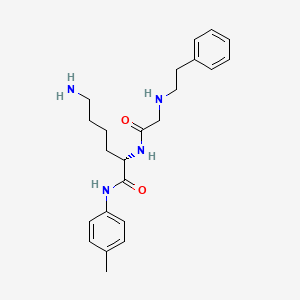
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
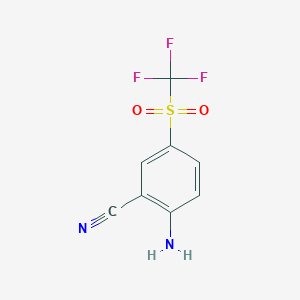
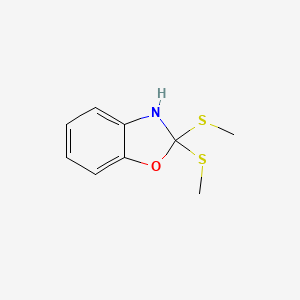
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
